N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide
Overview
Description
Synthesis Analysis
The synthesis of N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide and related compounds involves multi-step reactions, including aminolysis of activated acids and alkylation of potassium salts. For instance, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized through these methods, demonstrating the complexity and versatility of synthetic strategies for such compounds (Berest et al., 2011).
Molecular Structure Analysis
The molecular structures of these compounds are confirmed through various spectroscopic techniques such as NMR (1H, 13C), LC-MS, and EI-MS analysis. These methods provide detailed insights into the molecular framework and the arrangement of functional groups contributing to the compound's activity (Kovalenko et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide involves interactions with various reagents leading to the formation of novel compounds with potential pharmacological activities. These reactions are crucial for exploring the therapeutic potential and enhancing the biological activity of the compound. Notably, the synthesis of derivatives by reacting with aromatic amines indicates the compound's versatility in chemical modifications (Khan et al., 2010).
Scientific Research Applications
Anticancer Activity
Research on substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments has demonstrated considerable cytotoxicity against various cancer cell lines. These compounds have shown to be highly active against colon cancer, melanoma, and ovarian cancer cell lines, with specific compounds like 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide being identified as potent anticancer agents (Kovalenko et al., 2012). Another study highlighted the synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which demonstrated selective anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Antimicrobial Activity
The study of novel sulphonamide derivatives has revealed good antimicrobial activity, with certain compounds displaying high effectiveness against strains tested. Computational calculations supported these experimental findings, providing a solid basis for the development of new antimicrobial agents (Fahim & Ismael, 2019).
Anticonvulsant Activity
Research into new 2-(4-oxo-2-thioxo-1,4-dihydro-3(2h)-quinazolinyl)acetamides aimed at discovering anticonvulsants has shown that these compounds exhibit weak to moderate anticonvulsant effects. This opens up potential pathways for the development of novel anticonvulsant medications (Bunyatyan et al., 2020).
Metabolic Studies
Investigations into the metabolism of related chloroacetamide herbicides in human and rat liver microsomes have provided insights into the complex metabolic pathways that may contribute to their biological effects. This research is crucial for understanding the potential human health implications of exposure to these compounds (Coleman et al., 2000).
properties
IUPAC Name |
N,N-diethyl-2-(6-iodo-4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20IN3O2S/c1-3-23(4-2)18(25)13-27-20-22-17-11-10-14(21)12-16(17)19(26)24(20)15-8-6-5-7-9-15/h5-12H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGANRLMDBFALMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.